Pivoxil Sulbactam vs. Sulbactam: Validated Pharmacokinetic Bioequivalence in Human Combination Therapy
In a human pharmacokinetic study of a fixed-dose combination tablet with amoxicillin, the oral administration of Pivoxil Sulbactam resulted in a mean maximum plasma concentration (Cmax) of the active metabolite sulbactam of 7.72 ± 1.43 mg/L and a mean area under the curve (AUC0-∞) of 28.51 ± 7.25 mg·h/L [1]. A reference formulation of amoxicillin/sulbactam pivoxil produced a sulbactam Cmax of 7.85 ± 1.93 mg/L and an AUC0-∞ of 29.85 ± 8.32 mg·h/L [1]. The calculated relative bioavailability of the test formulation was 98.0 ± 4.6%, demonstrating its ability to deliver sulbactam at levels that are quantitatively bioequivalent to established oral formulations [1].
| Evidence Dimension | Human Pharmacokinetics of Active Moiety (Sulbactam) after Oral Administration |
|---|---|
| Target Compound Data | Cmax: 7.72 ± 1.43 mg/L; AUC0-∞: 28.51 ± 7.25 mg·h/L |
| Comparator Or Baseline | Reference Sulbactam pivoxil formulation: Cmax: 7.85 ± 1.93 mg/L; AUC0-∞: 29.85 ± 8.32 mg·h/L |
| Quantified Difference | Relative Bioavailability: 98.0 ± 4.6% |
| Conditions | Healthy Chinese volunteers, single oral dose of amoxicillin-sulbactam pivoxil tablets, plasma concentration measured by LC/MS/MS for sulbactam [1]. |
Why This Matters
This provides quantitative human evidence that Pivoxil Sulbactam effectively delivers the active drug to the systemic circulation, confirming its function as a reliable oral prodrug and supporting its use in fixed-dose combination products.
- [1] Li JT, et al. Pharmacokinetics and Relative Bioavailability of Amoxycillin and Sulbactam Pivoxil Tablets in Healthy Volunteers. Chinese Journal of Antibiotics. 2008;33(8):488-91. View Source
